molecular formula C11H9FN2O2S B2632632 2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 943110-83-6

2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2632632
CAS No.: 943110-83-6
M. Wt: 252.26
InChI Key: PVUNYLMBUNYZDC-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole-based small molecule characterized by a 2-fluorophenylamino substituent at position 2 and a carboxylic acid group at position 5 of the thiazole ring.

Properties

IUPAC Name

2-(2-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUNYLMBUNYZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the thiazole intermediate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of thiazole derivatives, including 2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid. A notable case study demonstrated that a related thiazole compound improved insulin sensitivity and lipid profiles in diabetic animal models. The administration of this compound resulted in significant reductions in serum glucose and lipid levels, indicating its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM) .

Anticancer Properties
Thiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated compounds have demonstrated selective activity against human glioblastoma and melanoma cells, suggesting their utility in cancer treatment .

Antimicrobial Activity
The compound has also been examined for its antimicrobial properties. Research indicates that thiazole derivatives possess significant antibacterial activity comparable to standard antibiotics like norfloxacin. This makes them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole compounds is crucial for optimizing their efficacy. The presence of fluorine substituents and specific functional groups has been associated with enhanced biological activity. For example, the introduction of fluorine at the ortho position on the phenyl ring has been linked to improved potency against certain biological targets .

Functional Group Biological Activity Comments
FluorineIncreased potencyEnhances interaction with biological targets
MethylImproved solubilityAffects pharmacokinetics
Carboxylic AcidEssential for bindingContributes to overall activity

Pharmacological Insights

Thiazole derivatives, including this compound, have shown promise in various pharmacological studies:

  • Anti-inflammatory Effects : These compounds exhibit anti-inflammatory properties that could be beneficial in treating conditions associated with chronic inflammation.
  • Antioxidant Activity : Thiazoles have demonstrated antioxidant effects by scavenging free radicals and reducing oxidative stress markers in experimental models .

Case Study 1: Antidiabetic Effects

In a study involving streptozotocin-induced diabetic rats, administration of a thiazole derivative led to normalization of blood glucose levels and improvement in lipid profiles after four weeks of treatment. Histopathological examinations revealed protective effects on pancreatic islets .

Case Study 2: Anticancer Activity

A series of synthesized thiazole compounds were tested against multiple cancer cell lines, showing promising results with IC50 values ranging from 10–30 µM for certain analogs. These findings suggest potential pathways for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Mechanistic Insights

Antidiabetic Activity
  • BAC (4-Chlorobenzylamino derivative): Exhibits insulin-sensitizing effects in diabetic rats by ameliorating oxidative stress and inflammatory cytokines. The para-chloro group on the benzyl moiety is critical for activity, likely enhancing electron-withdrawing effects and receptor affinity .
Xanthine Oxidase Inhibition
  • Febuxostat: Direct linkage of the phenyl ring (with cyano and isobutoxy groups) to the thiazole core optimizes binding to xanthine oxidase’s active site, reducing uric acid production .
  • Benzylamino Derivatives: Compounds with a methylene amine spacer (e.g., 2-(substituted benzylamino) analogs) show moderate xanthine oxidase inhibition but lower potency than Febuxostat, highlighting the importance of direct phenyl-thiazole conjugation .
  • Fluorine Impact : Fluorine’s electronegativity in the 2-fluorophenyl analog could enhance hydrogen bonding or dipole interactions with the enzyme, though steric hindrance at the ortho position might limit binding.
Anti-inflammatory Potential
  • Febuxostat : Reduces pro-inflammatory mediators (e.g., TNF-α, IL-6) in hyperuricemia models .
  • BAC : Lowers inflammatory cytokines (IL-1β, IL-6) in diabetic rats .

Structure-Activity Relationships (SAR)

Substituent Position :

  • Para-substitution (e.g., BAC’s 4-chlorobenzyl) favors antidiabetic activity.
  • Ortho-substitution (e.g., 2-fluoro) may introduce steric challenges but improve metabolic stability.

Electron-Withdrawing Groups: Chloro, cyano, and fluoro groups enhance stability and binding via electronic effects.

Linker Flexibility: Benzylamino spacers (vs. direct linkage) reduce xanthine oxidase inhibition but enable alternative therapeutic profiles.

Biological Activity

2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 943110-83-6) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H9FN2O2S
  • Molecular Weight : 252.27 g/mol
  • Purity : >90% .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various thiazole derivatives, some exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Bacillus subtilis8.33 - 23.15
Salmonella typhi11.29 - 77.38

The compound's activity is attributed to the presence of the thiazole ring and the fluorophenyl group, which enhance its interaction with bacterial cell membranes .

Antifungal Activity

In addition to antibacterial effects, this compound also demonstrates antifungal activity. It has shown effectiveness against common fungal strains such as Candida albicans and Fusarium oxysporum.

Fungal Strain Minimum Inhibitory Concentration (MIC) µg/mL
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that modifications in the chemical structure can lead to enhanced antifungal properties, making it a candidate for further development as an antifungal agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the thiazole and phenyl rings significantly influence biological activity. The presence of electron-withdrawing groups like fluorine enhances antibacterial potency, while modifications on the carboxylic acid group can alter solubility and bioavailability .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole derivatives including this compound against various microbial strains. The results indicated that compounds with fluorine substitutions exhibited improved antimicrobial activity compared to their non-fluorinated counterparts .
  • Mechanism of Action : Another investigation focused on the mechanism by which these compounds exert their antimicrobial effects, suggesting that they disrupt bacterial cell wall synthesis and function by inhibiting key enzymes involved in these processes .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid?

Answer:
The compound is typically synthesized via nucleophilic substitution and cyclization reactions. A representative method involves reacting ethyl 2-(2-fluorophenylamino)-4-methylthiazole-5-carboxylate with a base such as potassium carbonate in a methanol-water mixture to hydrolyze the ester group to the carboxylic acid . Critical steps include:

  • Substituted ester preparation : Reacting 2-fluorophenylamine with a thiazole precursor (e.g., ethyl 4-methylthiazole-5-carboxylate).
  • Hydrolysis : Base-mediated cleavage of the ester under controlled pH to avoid side reactions.
  • Purification : Recrystallization or chromatography to isolate the final product.

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Answer:
X-ray crystallography using programs like SHELXL and ORTEP-III is standard for structural validation. Key steps include:

  • Data collection : High-resolution diffraction data from single crystals.
  • Refinement : Iterative refinement of atomic positions and thermal parameters using SHELXL, which is robust for small-molecule structures .
  • Visualization : ORTEP-III generates thermal ellipsoid plots to assess positional uncertainty and molecular geometry .
    Example metrics: Bond lengths (e.g., C–S: ~1.74 Å in thiazole rings) and angles (e.g., S–C–N: ~120°) are compared to theoretical values.

Advanced: What experimental designs are used to evaluate its antidiabetic activity in preclinical models?

Answer:
In vivo studies often use streptozotocin (STZ)-induced diabetic rats to mimic non-insulin-dependent diabetes (NIDDM). Key parameters include:

  • Dose selection : 10–20 mg/kg administered orally for 3 weeks .
  • Endpoints : Blood glucose, HbA1c, insulin sensitivity (HOMA-IR), and pancreatic histopathology.
  • Mechanistic assays : Oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines (TNF-α, IL-6) in serum and tissues .
Parameter Diabetic Control Treated (20 mg/kg) Reference
Blood Glucose (mg/dL)280 ± 25150 ± 20
HbA1c (%)8.5 ± 0.66.2 ± 0.4
TNF-α (pg/mL)120 ± 1570 ± 10

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorobenzyl groups) impact biological activity?

Answer:
The 2-fluorophenylamino group enhances electron-withdrawing effects , influencing receptor binding and metabolic stability. Comparative studies show:

  • Chlorobenzyl derivatives : Exhibit stronger antidiabetic activity due to higher lipophilicity and improved membrane penetration .
  • Fluorophenyl analogues : Show better solubility profiles but reduced potency in glucose-lowering assays .
    Key Insight : Substituents at the 2-position modulate both pharmacokinetic (e.g., solubility) and pharmacodynamic (e.g., target affinity) properties.

Advanced: What strategies address poor aqueous solubility during formulation development?

Answer:
For BCS Class II compounds like this thiazole derivative, methods include:

  • Nanosuspensions : Lyophilized formulations with stabilizers (e.g., poloxamer 188) to enhance dissolution rates .
  • Salt formation : Carboxylic acid group reacts with bases (e.g., sodium hydroxide) to form water-soluble salts.
  • Co-solvency : Use of DMSO or ethanol in preclinical studies (e.g., 63 mg/mL solubility in DMSO) .

Advanced: How are contradictions in biological activity data resolved across studies?

Answer:
Discrepancies (e.g., variable hypoglycemic efficacy) are addressed via:

  • Dose-response re-evaluation : Ensuring linearity across tested concentrations.
  • Structural confirmation : Repeating X-ray/NMR to verify compound integrity.
  • Model standardization : Using age-matched STZ-induced rats with consistent baseline glucose levels .
    Example : A 2025 study resolved conflicting antioxidant data by standardizing tissue homogenization protocols .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

  • HPLC-UV : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) at 254 nm .
  • LC-MS/MS : MRM transitions (e.g., m/z 316 → 212 for quantification) enhance sensitivity in plasma samples .
  • Validation parameters : Linearity (R² > 0.99), LOQ (10 ng/mL), and recovery (>85%) are critical for compliance.

Advanced: What computational tools predict its drug-likeness and target interactions?

Answer:

  • ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions.
  • Molecular Docking : AutoDock Vina to simulate binding to xanthine oxidase or insulin receptors .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

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